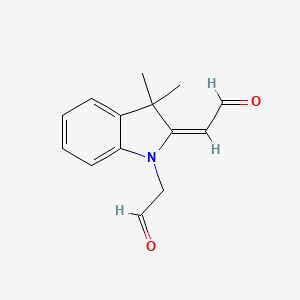
1H-Indole-1-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-acetaldehyde is an organic compound belonging to the class of indoles, which are heterocyclic compounds containing a fused pyrrole and benzene ring. Indoles are significant in both natural products and synthetic compounds due to their wide range of biological activities . This compound is a derivative of indole and is known for its role as an intermediate in various chemical reactions and biological processes.
Preparation Methods
1H-Indole-1-acetaldehyde can be synthesized through several methods. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the palladium or copper-catalyzed cyanation of 3-halogenated indazole followed by reduction with RANEY® nickel or DIBAL . Industrial production methods often rely on these catalytic processes due to their efficiency and yield.
Chemical Reactions Analysis
1H-Indole-1-acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetic acid, a compound with significant biological activity.
Reduction: Reduction reactions can convert it into indole-3-ethanol or other related compounds.
Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the aldehyde group, to form a variety of derivatives
Common reagents used in these reactions include palladium(II) acetate, triethylamine, and various acids and bases depending on the desired transformation . Major products formed from these reactions include indole-3-acetic acid, indole-3-ethanol, and other substituted indoles.
Scientific Research Applications
1H-Indole-1-acetaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetaldehyde involves its interaction with various molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and act as a signaling molecule in biological systems . These interactions help maintain homeostasis and impact metabolic and immune responses, showing potential therapeutic prospects .
Comparison with Similar Compounds
1H-Indole-1-acetaldehyde can be compared with other indole derivatives such as indole-3-acetaldehyde, indole-3-acetic acid, and indole-3-ethanol. While these compounds share a common indole structure, their functional groups and reactivity differ, leading to unique biological and chemical properties . For example, indole-3-acetic acid is a well-known plant hormone, whereas indole-3-ethanol is used in the synthesis of various pharmaceuticals .
Properties
CAS No. |
63455-65-2 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[(2E)-3,3-dimethyl-2-(2-oxoethylidene)indol-1-yl]acetaldehyde |
InChI |
InChI=1S/C14H15NO2/c1-14(2)11-5-3-4-6-12(11)15(8-10-17)13(14)7-9-16/h3-7,9-10H,8H2,1-2H3/b13-7+ |
InChI Key |
QCDYPDFYTBZCPB-NTUHNPAUSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=O)CC=O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=O)CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















